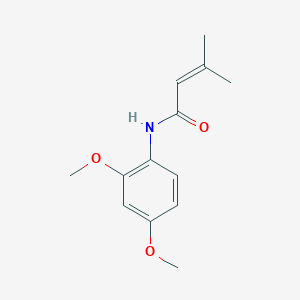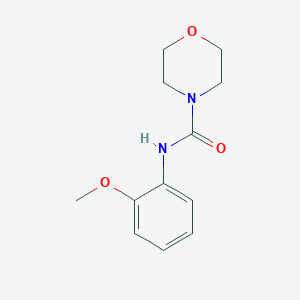
(3-methylbutyl)phenylphosphinic acid
Vue d'ensemble
Description
(3-methylbutyl)phenylphosphinic acid, also known as MPAA, is a chemical compound that has been the focus of extensive scientific research due to its potential applications in various fields. MPAA is a phosphinic acid derivative that has been synthesized using different methods.
Applications De Recherche Scientifique
Esterification and Amidation in Phosphinic Acids
The use of (3-methylbutyl)phenylphosphinic acid and similar phosphinic acids in esterification processes has been studied. For instance, the esterification of phenylphosphinic acids with simple alcohols in the presence of propylphosphonic anhydride (T3P®) was found to be efficient, indicating the potential for diverse chemical applications (Jablonkai et al., 2014).
Complexation of Metal Ions
Research has explored the complexation of metal ions with ligands containing this compound derivatives. These studies have significant implications in the field of radiopharmaceuticals, particularly in the development of efficient Ga(3+) chelators (Šimeček et al., 2012).
Synthesis of Esters and Amides
In another study, different methods for synthesizing n-butyl ester and n-butylamide of methyl-phenylphosphinic acid were explored. This research provides insights into practical and environmentally friendly approaches for producing these compounds (Kiss et al., 2016).
Development of Coordination Complexes
The synthesis of various coordination complexes using this compound derivatives has been studied. These complexes have applications in fields such as catalysis and material science, as evidenced by the characterization of nickel(II) and cobalt(II) complexes (Sağlam et al., 2010).
Catalysis in Organic Synthesis
Phenylphosphinic acid, a close relative of this compound, has been used as a catalyst in the synthesis of dihydropyrimidinones. This indicates its potential utility in facilitating various organic reactions (Alinezhad et al., 2016).
Corrosion Inhibition
Studies have been conducted on derivatives of this compound as corrosion inhibitors. The evaluation of these compounds' efficiency in protecting materials like steel from corrosion offers potential industrial applications (Djenane et al., 2019).
Thermal and Processing Stabilizers
Research on poly(3-hydroxybutyrate) blending with compounds related to this compound, such as tannic acid, has shown potential for improving thermal stability and processing of biodegradable polymers (Auriemma et al., 2015).
Propriétés
IUPAC Name |
3-methylbutyl(phenyl)phosphinic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17O2P/c1-10(2)8-9-14(12,13)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPNQRWOLIZKFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCP(=O)(C1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17O2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(4-methoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5680611.png)


![N-[3-(acetylamino)phenyl]-3-methylbenzamide](/img/structure/B5680647.png)
![2-ethoxy-4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5680657.png)
![4-[rel-(1S,5S)-3,6-diazabicyclo[3.2.2]non-3-ylmethyl]-2,1,3-benzoxadiazole dihydrochloride](/img/structure/B5680661.png)
![4-[3-(4-iodophenyl)-3-oxo-1-propen-1-yl]benzoic acid](/img/structure/B5680668.png)
![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-5-[(4-methylpiperidin-1-yl)methyl]-2-furamide](/img/structure/B5680677.png)
![3-[(dipropylamino)methyl]-6-fluoro-2-methyl-4-quinolinol](/img/structure/B5680680.png)
![8-(2,1,3-benzoxadiazol-4-ylmethyl)-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5680687.png)
![N-{2-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide](/img/structure/B5680697.png)
![8-(1,2-benzisoxazol-3-ylacetyl)-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5680699.png)
![(4-methoxybenzyl)[2-(trifluoromethyl)benzyl]amine](/img/structure/B5680703.png)